3-Bromo-5-fluoro-2-nitroaniline
Description
Contextual Significance in Halogenated Aromatic Chemistry
Halogenated aromatic compounds are a cornerstone of modern chemical synthesis, finding application in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms into an aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, halogens serve as versatile synthetic handles for the construction of more complex molecular architectures through various coupling reactions.
The presence of both bromine and fluorine in 3-Bromo-5-fluoro-2-nitroaniline is particularly noteworthy. The differing reactivity of these halogens can allow for selective transformations, a crucial aspect in multi-step synthetic sequences. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogens, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, further expanding its synthetic utility.
Structural Features and Positional Isomerism Considerations
The interplay of these directing effects is crucial in the synthesis of this and related compounds. For instance, the synthesis of its regioisomers often requires carefully planned synthetic routes to achieve the desired substitution pattern.
To fully appreciate the unique characteristics of this compound, a comparison with its positional isomers is instructive. The location of the substituents directly impacts the molecule's physical and chemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1350117-42-8 | C₆H₄BrFN₂O₂ | 235.01 | No data available |
| 5-Bromo-3-fluoro-2-nitroaniline | 1193385-18-0 | C₆H₄BrFN₂O₂ | 235.01 | No data available |
| 6-Bromo-3-fluoro-2-nitroaniline | 1804841-33-5 | C₆H₄BrFN₂O₂ | 235.01 | No data available |
| 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | C₆H₄BrFN₂O₂ | 235.01 | 152-156 |
Data compiled from available search results. echemi.combiosynth.commyskinrecipes.comachemblock.combldpharm.com Melting point data for all isomers is not consistently available in the public domain.
The difference in melting points, as seen with 2-Bromo-5-fluoro-4-nitroaniline, highlights how the symmetry and intermolecular forces of the crystal lattice are affected by the substituent positions. echemi.com For example, the non-fluorinated analogue, 2-bromo-5-nitroaniline, has a melting point of 139-141 °C. sigmaaldrich.com The introduction of a fluorine atom can alter the crystal packing and, consequently, the melting point.
The basicity of the aniline (B41778) nitrogen is also significantly influenced by the electronic effects of the substituents. The strong electron-withdrawing nitro group, especially when ortho or para to the amino group, substantially reduces basicity. The inductive effects of the halogens further modulate this property. While specific pKa values for these isomers are not readily found in compiled databases, the general principles of substituent effects on aniline basicity suggest that all these isomers would be weak bases. quora.com
Role as a Key Intermediate in Organic Synthesis
The true value of this compound and its isomers lies in their utility as building blocks for more complex molecules. The presence of multiple, distinct functional groups allows for a variety of chemical transformations.
For instance, the regioisomer 2-Bromo-5-fluoro-4-nitroaniline has been identified as a critical intermediate in the synthesis of Tezacaftor , a drug used to treat cystic fibrosis. Its synthesis requires a multi-step process to ensure the correct placement of the functional groups, underscoring the importance of regioselectivity in pharmaceutical manufacturing.
The amino group of these nitroanilines can be diazotized and replaced with other functionalities, or it can participate in condensation reactions to form heterocyclic systems. The nitro group can be reduced to an amino group, opening up another avenue for further derivatization. The halogen atoms, particularly the bromine, are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for constructing carbon-carbon and carbon-nitrogen bonds.
While specific, detailed research findings on the synthetic applications of this compound itself are not as widely documented in publicly available literature as for some of its isomers, its structural motifs suggest its potential as a precursor for a variety of complex chemical structures, particularly in the synthesis of novel heterocyclic compounds and other pharmacologically relevant scaffolds. The strategic positioning of its functional groups offers a rich platform for synthetic exploration.
General Synthetic Approaches for Halogenated Nitroanilines
The construction of halogenated nitroanilines often involves a series of electrophilic aromatic substitution reactions, where the order of introduction of the substituents is crucial for achieving the desired isomer.
Multistep synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. magritek.comazom.com In the context of aromatic systems, this involves a sequence of reactions that modify the aromatic ring and its substituents. The synthesis of a compound like m-bromoaniline from benzene (B151609), for instance, requires a three-step sequence involving nitration, bromination, and then reduction of the nitro group. libretexts.orglumenlearning.com The order of these steps is critical; nitration must precede bromination because the nitro group is a meta-director, guiding the incoming bromine to the desired position. libretexts.orglumenlearning.com The amine group, being an ortho-, para-director, is introduced at the final stage by reduction. libretexts.orglumenlearning.com
Similarly, the synthesis of p-nitropropylbenzene from benzene involves a Friedel-Crafts acylation, followed by a Clemmensen reduction, and finally nitration. libretexts.orglumenlearning.com The acyl group must be introduced first as Friedel-Crafts reactions are often inhibited by strongly deactivating groups like the nitro group. The acyl group is then reduced to an alkyl group, which is an ortho-, para-director, before the final nitration step. libretexts.orglumenlearning.com These examples highlight the strategic planning required in multistep aromatic synthesis to control the regiochemistry of the products.
In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring dictate the position of subsequent substitutions. wikipedia.org These substituents can be broadly categorized as activating or deactivating, and as ortho-, para- or meta-directing. wikipedia.org
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org These groups, such as hydroxyl (-OH) and alkyl groups, generally direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org Deactivating groups, on the other hand, withdraw electron density from the ring, making it less reactive. wikipedia.org Most deactivating groups, like the nitro (-NO2) and carbonyl (-CHO) groups, are meta-directors. organicchemistrytutor.comlibretexts.org
Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. organicchemistrytutor.comijrar.org The directing effects of various substituents in nitration reactions are summarized in the table below.
| Substituent (R in C6H5R) | % Ortho Product | % Meta Product | % Para Product | Directing Effect |
|---|---|---|---|---|
| -CH3 | 56 | 3 | 41 | Ortho, Para-directing |
| -F | 10 | 0 | 90 | Ortho, Para-directing |
| -Cl | 30 | 0 | 70 | Ortho, Para-directing |
| -Br | 38 | 0 | 62 | Ortho, Para-directing |
| -OH | 10 | 0 | 90 | Ortho, Para-directing |
| -CHO | 19 | 72 | 9 | Meta-directing |
| -CO2Et | 28 | 68 | 3 | Meta-directing |
| -CN | 17 | 81 | 2 | Meta-directing |
| -NO2 | 6 | 94 | 0 | Meta-directing |
Data sourced from Ingold and colleagues' investigation into regiochemistry in nitration. csbsju.edu
Synthesis via Nucleophilic Aromatic Substitution (SNAr) Routes
An alternative strategy for the synthesis of halogenated nitroanilines is through nucleophilic aromatic substitution (SNA) reactions. This approach involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile.
In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group restores the aromaticity of the ring. wikipedia.org Amines are effective nucleophiles in these reactions and can displace halide ions from activated aromatic rings. youtube.com For example, the reaction of p-fluoronitrobenzene with an amine results in the formation of a p-nitroaniline derivative. youtube.com This type of reaction is a key step in the synthesis of various substituted anilines.
The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring. byjus.com These groups, particularly nitro groups, play a crucial role in activating the ring towards nucleophilic attack. byjus.comlibretexts.org They achieve this by withdrawing electron density, making the ring more electrophilic and stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgyoutube.com
The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group. byjus.comlibretexts.org This specific orientation allows for the delocalization of the negative charge onto the electron-withdrawing group, thereby stabilizing the intermediate and facilitating the reaction. wikipedia.orglibretexts.org If the electron-withdrawing group is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur at all. libretexts.org The more electron-withdrawing groups present on the ring, the more facile the SNAr reaction becomes, often allowing for milder reaction conditions. youtube.com
The nature of the halogen leaving group also influences the reaction rate. In contrast to SN2 reactions, where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the best leaving group. wikipedia.orgyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the highly polarized carbon-fluorine bond. wikipedia.orgyoutube.com
The synthesis of various fluoro- and bromo-nitroanilines has been reported in the literature, providing valuable insights into the synthetic routes applicable to this compound. For instance, 2-bromo-5-fluoro-4-nitroaniline has been synthesized from 2-bromo-5-fluoroaniline by first protecting the amino group, followed by nitration and subsequent deprotection. google.com Another route involves the bromination of 3-fluoro-4-nitroaniline. google.com
The preparation of 2-bromo-3-fluoroaniline has been achieved by the reduction of 2-bromo-1-fluoro-3-nitrobenzene using reagents such as nickel chloride and sodium borohydride, or through catalytic hydrogenation with Raney nickel. chemicalbook.com Furthermore, a method for producing 2-bromo-5-fluoroaniline involves a multi-step process starting from 4-fluoroaniline, which includes acylation, nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group. google.com These examples demonstrate the common strategies employed in the synthesis of complex halogenated nitroanilines.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGCDUVIDSBKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways
Reactivity of the Amino Functionality
The primary aromatic amine group is a versatile functional handle, allowing for numerous modifications, although its nucleophilicity is reduced by the presence of the strongly electron-withdrawing nitro group positioned ortho to it.
The primary aromatic amine of 3-Bromo-5-fluoro-2-nitroaniline can be converted into a diazonium salt. This transformation, known as diazotization, typically involves treating the aniline (B41778) with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl). The reaction is generally conducted at low temperatures, often between -20°C and +10°C, to ensure the stability of the resulting diazonium salt. google.com
Once formed, the 3-bromo-5-fluoro-2-nitrobenzenediazonium salt is a valuable intermediate that can undergo a wide array of substitution reactions, effectively replacing the original amino group with other functionalities. These subsequent reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions, can introduce chloro, bromo, or cyano groups. Other variations allow for the introduction of iodo, hydroxyl, and hydrogen atoms, making diazotization a powerful synthetic tool for further diversification of the aromatic ring.
Table 1: Potential Diazonium Salt Reactions
| Reaction Type | Reagents | Resulting Functionality |
|---|---|---|
| Sandmeyer | CuCl/HCl | -Cl |
| Sandmeyer | CuBr/HBr | -Br |
| Sandmeyer | CuCN/KCN | -CN |
| Schiemann | HBF₄, heat | -F |
| Iodination | KI | -I |
| Hydrolysis | H₂O, H₂SO₄, heat | -OH |
Despite its lowered nucleophilicity, the amino group of this compound readily participates in acylation reactions. Treatment with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) leads to the formation of the corresponding N-acyl derivative (an amide). This reaction is often used to protect the amine functionality during subsequent synthetic steps.
While direct alkylation of the amine can be challenging and may lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl groups. This would first involve the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.
Reactivity of Halogen Substituents
The presence of both bromine and fluorine atoms on the aromatic ring, which are activated by the ortho/para-directing nitro group, opens pathways for substitution and coupling reactions.
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom is in an activated ortho position and the bromine atom is in an activated para position.
Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide. Therefore, nucleophiles such as alkoxides, thiolates, or amines are expected to preferentially displace the fluorine atom. nih.govbeilstein-journals.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step. nih.gov The subsequent loss of the halide ion restores the aromaticity of the ring.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Position | Halogen | Activating Group | Expected Reactivity with Nucleophiles |
|---|---|---|---|
| C3 | Fluorine | ortho to -NO₂ | High (preferred site of attack) |
The carbon-bromine bond at the C5 position is an ideal handle for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which pairs an organohalide with an organoboron compound, is a prominent example. nih.gov This reaction allows for the formation of new carbon-carbon bonds under relatively mild conditions. nih.gov
For this compound, a Suzuki coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or a more advanced catalyst system like a CataCXium A palladacycle) and a base would likely yield the corresponding biaryl or styrenyl derivative. nih.gov The reaction is notable for its tolerance of a wide range of functional groups, including the unprotected aniline and nitro groups present in the substrate. nih.gov Other important cross-coupling reactions, such as the Heck, Stille, Sonogashira, and Buchwald-Hartwig amination, could also be employed to further functionalize the molecule at the bromine-substituted position.
Reactivity of the Nitro Group
The reduction of the nitro group is one of the most significant and widely used transformations for nitroanilines. unimi.it This reaction converts the -NO₂ group into a primary amino (-NH₂) group, yielding a substituted benzene-1,2-diamine derivative. This transformation is of great industrial and synthetic importance. unimi.itwikipedia.org
A variety of methods can be employed to achieve this reduction with high efficiency. wikipedia.org
Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. wikipedia.orgchemicalbook.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). chemicalbook.comyoutube.com This approach is robust and cost-effective.
Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as a hydrogen source in the presence of a catalyst. organic-chemistry.org
Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) can also be used for this reduction. wikipedia.org
The resulting 3-bromo-5-fluorobenzene-1,2-diamine (B178075) is a valuable building block for the synthesis of various heterocyclic compounds, such as benzimidazoles or quinoxalines, through condensation with appropriate reagents.
Reduction to Amino Functionality
The transformation of the nitro group in this compound into an amino group is a pivotal reaction, yielding 3-bromo-5-fluorobenzene-1,2-diamine. This resulting diamine is a valuable intermediate in the synthesis of various heterocyclic compounds. The reduction process must be carefully controlled to ensure high chemoselectivity, preserving the bromo and fluoro substituents, which are susceptible to hydrogenolysis under harsh reduction conditions. sci-hub.st
Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent being crucial to avoid unwanted side reactions like dehalogenation. sci-hub.st
Common Reduction Methods:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) are commonly employed. To maintain selectivity and prevent the loss of the bromine atom, specific catalysts like nitrogen-doped cobalt oxide nanoparticles or gold-based catalysts can be utilized, as they have shown high selectivity for nitro reduction in the presence of halogens. sci-hub.st The reaction conditions, including pressure, temperature, and solvent, must be optimized to achieve the desired product with high yield.
Metal/Acid Reduction: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. For instance, the reduction of similar nitro compounds has been successfully achieved using iron powder in a mixture of acetic acid and ethanol. lumenlearning.com This method is often preferred for its cost-effectiveness and high chemoselectivity.
The successful reduction of the nitro group without affecting the other functional groups is a testament to the fine-tuning of reaction conditions based on the electronic properties of the starting material.
Interplay of Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic and steric properties of its four substituents: an amino group (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F).
Combined Electronic and Steric Effects of Substituents
The substituents on the aromatic ring can be classified based on their electronic effects—whether they donate or withdraw electron density—and their steric bulk.
Amino Group (-NH₂): This is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring via a resonance effect (+R). This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. lumenlearning.com It is considered a strong ortho-, para-director. pressbooks.pub
Nitro Group (-NO₂): The nitro group is a very strong deactivating group. It withdraws electron density from the ring through both an inductive effect (-I) and a resonance effect (-R). This makes the aromatic ring significantly less reactive towards electrophiles. lumenlearning.com It is a meta-director for electrophilic aromatic substitution and a powerful activator for nucleophilic aromatic substitution. libretexts.orgmdpi.com
The combination of these groups on a single benzene ring creates a complex reactivity profile. The powerful activating effect of the amino group is counteracted by the strong deactivating nitro group and the moderately deactivating halogens. Sterically, the substituents occupy positions 1, 2, 3, and 5, which can create some steric hindrance for incoming reagents, influencing the regioselectivity of reactions.
Table 1: Electronic and Directing Effects of Substituents on this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |
| -NH₂ | 1 | -I (weak) | +R (strong) | Activating | Ortho, Para |
| -NO₂ | 2 | -I (strong) | -R (strong) | Deactivating | Meta |
| -Br | 3 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |
| -F | 5 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |
EAS: Electrophilic Aromatic Substitution
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution Reactions
The positions at which substitution reactions occur are determined by the cumulative directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution, the positions of attack are dictated primarily by the most powerful activating group, which is the amino group (-NH₂). The amino group directs incoming electrophiles to its ortho (position 6) and para (position 4) positions.
Position 4: This position is para to the strongly activating amino group and meta to the deactivating nitro and fluoro groups.
Position 6: This position is ortho to the strongly activating amino group and ortho to the deactivating nitro group.
Considering the combined effects, position 4 is the most likely site for electrophilic attack. It is activated by the strongest donating group (-NH₂) and is not sterically hindered by adjacent groups. The deactivating nitro group directs meta to itself, which also points to positions 4 and 6. The halogens direct ortho/para, with the bromine directing to position 4 (para) and the fluorine directing to position 6 (ortho). The convergence of these directing effects strongly favors substitution at the C4 position.
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution is favored on this ring due to the presence of the strong electron-withdrawing nitro group. masterorganicchemistry.com For NAS to occur, there must be a good leaving group (like a halogen) positioned ortho or para to a strong electron-withdrawing group. mdpi.com
In this compound:
The bromine atom at C3 is meta to the nitro group.
The fluorine atom at C5 is also meta to the nitro group.
However, the fluorine atom is ortho to the C4 position and para to the C1-amino and C2-nitro groups. The bromine is ortho to the C2-nitro and C4 positions. In highly activated systems, particularly with strong nucleophiles, substitution of one of the halogens is possible. Studies on analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom can be displaced by various nucleophiles. beilstein-journals.org The relative lability of fluorine versus bromine as a leaving group in NAS can depend on the specific reaction conditions and the nature of the nucleophile, though fluorine is often a surprisingly good leaving group in these reactions because C-F bond cleavage is typically not the rate-determining step. masterorganicchemistry.com The most probable sites for nucleophilic attack are the carbons bearing the halogen atoms, C3 and C5.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) analysis of 3-Bromo-5-fluoro-2-nitroaniline provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, revealing two distinct signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) provide insights into the electronic effects of the bromine, fluorine, nitro, and aniline (B41778) substituents.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the attached substituents.
Specific ¹³C NMR data for the target molecule is not available in the search results. However, data for related compounds like 3-bromoaniline show carbon signals in the aromatic region between approximately 115 and 150 ppm chemicalbook.com. The carbon atoms directly bonded to the bromine, fluorine, nitro, and amino groups will exhibit characteristic chemical shifts due to the electronic effects of these substituents.
While no specific data was found for the application of other heteronuclear NMR techniques, such as ¹⁹⁹Hg{¹H} NMR, to organometallic derivatives of this compound, these techniques would be invaluable for characterizing such compounds. For instance, if this compound were used as a ligand in a mercury-containing organometallic complex, ¹⁹⁹Hg NMR would provide direct information about the coordination environment of the mercury center.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (-NH₂), nitro (-NO₂), and carbon-halogen (C-Br, C-F) bonds, as well as aromatic C-H and C=C vibrations.
Although a specific IR spectrum for this compound was not found, data for similar compounds provides expected ranges for these functional groups. For example, in nitroanilines, the symmetric and asymmetric stretching vibrations of the nitro group typically appear in the regions of 1330-1370 cm⁻¹ and 1500-1550 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine are expected in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
The molecular weight of this compound (C₆H₄BrFN₂O₂) is approximately 233.94 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at this m/z value. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern (M⁺ and M+2 peaks of similar intensity) would be observed for the molecular ion and any bromine-containing fragments.
While a specific mass spectrum for this compound was not found, analysis of related compounds suggests that common fragmentation pathways could include the loss of the nitro group (-NO₂) or the bromine atom.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound in the solid state.
While no single-crystal X-ray diffraction studies specifically for this compound were identified in the search results, this technique has been widely used to characterize the structures of related nitroaniline derivatives ubc.ca. Such an analysis would reveal the planarity of the benzene ring and the conformation of the substituent groups. It would also provide insights into the crystal packing and any hydrogen bonding or other intermolecular forces that stabilize the crystal lattice.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These computational methods provide a lens into the electronic structure and behavior of compounds, offering insights that can be difficult to obtain through experimental means alone. For a molecule like 3-Bromo-5-fluoro-2-nitroaniline, these calculations would be invaluable in understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
The primary tools for quantum chemical investigations are Density Functional Theory (DFT) and Hartree-Fock (HF) methods. researchgate.netresearchgate.netresearchgate.net DFT has become particularly popular due to its balance of computational cost and accuracy in accounting for electron correlation. The B3LYP functional, a hybrid functional that incorporates a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT, is a commonly employed method for studying aniline (B41778) derivatives. researchgate.net The choice of basis set, such as 6-31G or 6-311++G(d,p), is also crucial for obtaining reliable results, with larger basis sets generally providing more accurate descriptions of the electronic structure. researchgate.netresearchgate.net
Hartree-Fock theory, while being a more foundational ab initio method, often serves as a starting point for more advanced calculations and can provide useful comparative data. researchgate.netresearchgate.net For instance, studies on isomers of fluoroaniline (B8554772) have utilized both DFT and HF to investigate their spectroscopic and molecular properties. researchgate.net
Geometry Optimization and Conformational Analysis
A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface.
Conformational analysis is also essential, particularly for molecules with rotatable bonds, such as the amine and nitro groups in this compound. By calculating the energy of different conformers, researchers can identify the most likely shapes the molecule will adopt. Studies on related molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) have demonstrated the use of both HF and B3LYP methods for geometry optimization. researchgate.net
Below is an illustrative data table of optimized geometrical parameters for the related molecule 2-nitroaniline (B44862), as specific data for this compound is not available.
Table 1: Selected Optimized Geometrical Parameters of 2-Nitroaniline
| Parameter | Bond/Angle | HF/6-31G* | B3LYP/6-31G* | Experimental |
|---|---|---|---|---|
| Bond Length (Å) | C1-C2 | 1.403 | 1.411 | 1.415 |
| C2-N1 | 1.455 | 1.465 | 1.455 | |
| N1-O1 | 1.209 | 1.233 | 1.229 | |
| C1-N2 | 1.365 | 1.376 | 1.368 | |
| Bond Angle (°) | C2-C1-N2 | 120.3 | 120.0 | 119.8 |
| C1-C2-N1 | 121.7 | 121.8 | 122.1 | |
| O1-N1-O2 | 123.6 | 123.2 | 123.5 |
Data sourced from a study on 2-nitroaniline and presented here for illustrative purposes. researchgate.net
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity and properties.
HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For example, the HOMO-LUMO energy gap for 5-nitro-2-fluoroaniline was calculated to be 3.874 eV (DFT) and 8.248 eV (HF), while for 2-nitro-5-fluoroaniline, it was 3.979 eV (DFT) and 8.176 eV (HF). researchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the nitro group and the amine nitrogen as potential sites for interaction.
Fukui Functions and Electronic Localization Function (ELF): Fukui functions are used to predict the local reactivity of different sites within a molecule. They quantify the change in electron density at a particular point when an electron is added or removed. The Electronic Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule, which helps in understanding chemical bonding.
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of vibrational bands corresponding to specific functional groups and modes of vibration (e.g., stretching, bending, and torsion). researchgate.netresearchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net For instance, in the study of 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, the C-N deformation modes were computationally identified and reported. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies for Isomers of Fluoroaniline
| Compound | Vibrational Mode | DFT (cm⁻¹) | HF (cm⁻¹) |
|---|---|---|---|
| 5-Nitro-2-fluoroaniline | NO₂ Asymmetric Stretch | 1521 | 1603 |
| NO₂ Symmetric Stretch | 1312 | 1322 | |
| 2-Nitro-5-fluoroaniline | NO₂ Asymmetric Stretch | 1490 | 1561 |
| NO₂ Symmetric Stretch | 1233 | 1211 |
Data from a comparative study of fluoroaniline isomers. researchgate.net
Theoretical NMR Chemical Shift Prediction
Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) of a molecule. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of newly synthesized compounds and help to resolve ambiguities in experimental spectra. While specific predicted shifts for this compound are not available, this methodology is a standard component of computational characterization.
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy profile for a given reaction. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.
For a compound like this compound, computational methods could be used to explore various reaction mechanisms, such as nucleophilic aromatic substitution or reduction of the nitro group. While specific studies on the reaction mechanisms of this molecule are not prominent in the literature, the application of these computational techniques to similar aromatic compounds is well-established. For example, understanding the synthesis of related benzoxaboroles has been aided by computational insights. sigmaaldrich.com These methods provide a powerful complement to experimental studies in deciphering complex reaction pathways.
Intermolecular Interactions and Molecular Packing Studies
The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. For this compound, the presence of bromine, fluorine, nitro, and amine functional groups leads to a variety of potential non-covalent interactions that dictate its molecular packing. Theoretical studies employing methods such as Atoms In Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis are instrumental in elucidating these interactions.
While specific research dedicated to this compound is not extensively available, the principles of these analytical methods can be applied to understand its expected behavior. AIM theory, for instance, would be used to identify bond critical points (BCPs) between atoms of neighboring molecules, characterizing the nature and strength of interactions like hydrogen bonds (N-H···O), halogen bonds (C-Br···O or C-Br···N), and other van der Waals forces. The electron density (ρ) and its Laplacian (∇²ρ) at these critical points would provide quantitative measures of these interactions.
Reduced Density Gradient (RDG) analysis offers a complementary, visual approach to understanding non-covalent interactions. This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ). This generates surfaces that visualize and characterize different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue-colored surfaces, weak van der Waals interactions as green, and steric repulsion as red. For this compound, one would anticipate significant regions of van der Waals interactions due to the aromatic rings and halogen atoms, alongside distinct pockets of hydrogen bonding involving the amine and nitro groups.
Prediction of Spectroscopic Properties
The electronic absorption properties of a molecule can be effectively predicted using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the calculation of the electronic transitions and their corresponding absorption wavelengths, providing a theoretical UV-Vis spectrum.
For this compound, TD-DFT calculations would likely be performed using a functional such as B3LYP and a suitable basis set to predict its absorption maxima (λmax). The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals is heavily influenced by the substituent groups on the aniline ring. The electron-donating amine group and the electron-withdrawing nitro, bromo, and fluoro groups will significantly affect the energy levels of the molecular orbitals and, consequently, the absorption spectrum.
While specific experimental data for this compound is not provided here, a theoretical prediction would likely show characteristic absorption bands in the UV-Vis region, attributable to π→π* and n→π* transitions within the aromatic system, modulated by the electronic effects of the substituents. The solvent environment can also influence the spectrum, a factor that can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Precursor in Pharmaceutical Synthesis
The inherent reactivity of 3-Bromo-5-fluoro-2-nitroaniline makes it a valuable starting material for the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors, which are crucial in targeted cancer therapy.
Intermediate for Kinase Inhibitors
While direct synthesis of the kinase inhibitor Mereletinib from this compound is not explicitly detailed in widely available literature, the synthesis of structurally related 2-(2,4,5-substituted-anilino)pyrimidine compounds, which are also potent kinase inhibitors, provides a strong model for its potential application. In the synthesis of these analogous inhibitors, a key intermediate is often a substituted aniline (B41778). For instance, compounds like 4-bromo-2-methoxy-5-nitroaniline are utilized in palladium-catalyzed cross-coupling reactions to construct the core structure of these inhibitors bldpharm.comevitachem.com. The similar arrangement of functional groups on this compound suggests its suitability as a precursor for similar complex pharmaceutical agents, where the bromine atom can be used for carbon-carbon or carbon-nitrogen bond formation, and the aniline and nitro groups can be further modified to build the final drug scaffold.
| Kinase Inhibitor Class | Related Precursor | Key Reaction Type |
| 2-(2,4,5-substituted-anilino)pyrimidines | 4-bromo-2-methoxy-5-nitroaniline | Palladium-catalyzed cross-coupling bldpharm.comevitachem.com |
Building Block for Other Drug Candidates
The development of Tropomyosin receptor kinase (TRK) inhibitors, a significant class of anti-cancer drugs, often involves the construction of a core heterocyclic scaffold, such as pyrazolo[3,4-b]pyridine researchgate.net. The synthesis of these scaffolds can be achieved through multi-step sequences that often begin with appropriately substituted anilines. While the direct use of this compound is not explicitly documented in the synthesis of current TRK inhibitors, its structure is well-suited for the formation of pyridine (B92270) intermediates. The bromine atom allows for participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds to build the pyridine ring or attach other aryl groups chemicalbook.comnih.gov. The amino and nitro groups can be manipulated to facilitate cyclization and further functionalization of the resulting pyridine system, making it a plausible starting material for novel TRK inhibitor candidates.
Role in the Synthesis of Functional Organic Materials
The demand for advanced materials with tailored electronic properties has led to the exploration of novel organic compounds for applications in electronics and renewable energy. Substituted anilines are valuable precursors for such materials.
Hole-transporting materials (HTMs) are a critical component of perovskite solar cells, facilitating the efficient movement of positive charge carriers to the electrode libretexts.org. The ideal HTM possesses specific energy levels, high hole mobility, and good stability. While the direct application of this compound as an HTM has not been reported, its structure provides a foundation for the synthesis of more complex HTMs. The triphenylamine (TPA) moiety is a common core for HTMs, and this compound could be used as a starting point to build such structures through cross-coupling reactions at the bromine position and functionalization of the amino group. The presence of fluorine can enhance the electrochemical stability and tune the energy levels of the final material, making this aniline derivative a potentially valuable precursor in the design of next-generation HTMs for efficient and stable perovskite solar cells.
| Material Class | Key Structural Motif | Potential Role of this compound |
| Hole-Transporting Materials (HTMs) | Triphenylamine (TPA) | Precursor for TPA synthesis via cross-coupling reactions. |
Precursor for Organometallic Compounds
Organometallic compounds, which contain carbon-metal bonds, are important reagents in organic synthesis and can also exhibit unique biological activities. The reactivity of halogenated and nitrated anilines makes them suitable substrates for the synthesis of organomercury and organotellurium compounds.
Research has demonstrated the successful mercuration and telluration of 2-fluoro-5-nitroaniline, a compound structurally very similar to this compound researchgate.net. The reaction of 2-fluoro-5-nitroaniline with mercuric acetate leads to the formation of an organomercury chloride derivative. This organomercury compound can then undergo transmetallation with tellurium(IV) tetrabromide to yield an aryltellurium(IV) tribromide researchgate.net. Given the similar electronic nature of this compound, it is highly probable that it would undergo analogous reactions to produce the corresponding organomercury and organotellurium derivatives. These derivatives can serve as versatile intermediates for further synthetic transformations or be investigated for their own biological properties.
Reaction Scheme for a Structurally Similar Compound (2-Fluoro-5-nitroaniline) researchgate.net
| Reactant | Reagent(s) | Product |
| 2-Fluoro-5-nitroaniline | 1. Mercuric acetate 2. Sodium chloride | (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride |
| (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride | Tellurium(IV) tetrabromide | (4-amino-5-fluoro-2-nitrophenyl)tellurium(IV) tribromide |
Construction of Complex Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The development of efficient methods for their synthesis is a continuous area of research. While the direct synthesis of fluoroisoxazoles from this compound has not been extensively documented, the reactivity of the nitro and amino groups, along with the potential for functionalization at the bromine position, suggests its utility in the construction of various heterocyclic rings. The synthesis of fluorinated benzazoles and benzazines, for example, often starts from fluorinated anilines libretexts.org. The nitro group can be reduced to an amine, and this diamino derivative can then undergo cyclization reactions with various reagents to form fused heterocyclic systems. The fluorine and bromine atoms can be carried through the synthesis to impart specific properties to the final molecule. Further research into the cyclization reactions of this compound and its derivatives could open new pathways to novel and functional heterocyclic compounds.
Conclusion and Future Research Directions
Summary of Current Research Status for 3-Bromo-5-fluoro-2-nitroaniline and Analogues
The current body of research on this compound and its structural analogues primarily establishes their roles as crucial intermediates in organic synthesis. These compounds are characterized by a benzene (B151609) ring substituted with nitro, amino, and halogen (bromo and fluoro) groups, which impart unique reactivity and make them valuable building blocks.
This compound, also known as 5-Bromo-3-fluoro-2-nitroaniline, is recognized as an important intermediate for synthesizing pharmaceuticals and agrochemicals. evitachem.com Its functional groups allow it to participate in a variety of chemical reactions. The nitro group can be reduced to an amine, and the halogen substituents enable further modifications through reactions like electrophilic aromatic substitution and palladium-catalyzed coupling reactions. evitachem.com Its utility also extends to the production of dyes and pigments. evitachem.com
Analogues such as 2-Bromo-5-fluoro-4-nitroaniline have gained significance as key intermediates in the synthesis of complex pharmaceutical molecules, notably as precursors for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The synthetic utility of this analogue is derived from its three reactive sites: the reducible nitro group, the bromine atom which allows for cross-coupling reactions, and the fluorine atom which can enhance metabolic stability in drug candidates. Other related compounds like 2,6-Dibromo-4-nitroaniline are pivotal in manufacturing azo disperse dyes for the textile industry and serve as intermediates for pharmaceuticals and agrochemicals. nbinno.com
The research on these compounds has largely focused on optimizing their synthesis to achieve high purity and regioselectivity, which can be challenging due to the competing directing effects of the various substituents on the aniline (B41778) ring.
Table 1: Research Status of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Key Research Findings/Applications | Reference |
|---|---|---|---|---|
| This compound | 1193385-18-0 | C6H4BrFN2O2 | Intermediate for pharmaceuticals, agrochemicals, dyes, and pigments. evitachem.com | evitachem.com |
| 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | C6H4BrFN2O2 | Key intermediate for CFTR modulators (e.g., Tezacaftor); useful in pharmaceutical synthesis due to multiple reactive sites. | |
| 2,6-Dibromo-4-nitroaniline | 827-94-1 | C6H4Br2N2O2 | Intermediate for azo disperse dyes, pharmaceuticals, and agrochemicals. nbinno.com | nbinno.com |
| 4-Bromo-2-nitroaniline | 875-51-4 | C6H4BrN2O2 | A common building block in organic synthesis. chemicalbook.com | chemicalbook.com |
Emerging Trends and Challenges in Halogenated Nitroaniline Chemistry
The field of halogenated nitroaniline chemistry is evolving, with several emerging trends and persistent challenges shaping its direction. A significant recent discovery is that some halogenated anilines, previously thought to be exclusively synthetic, are also biosynthesized by marine microalgae, opening a new perspective on them as potential natural products. nih.gov
An important area of investigation is the role of anilines as precursors to disinfection byproducts (DBPs) in water treatment. nih.gov Studies have shown that halogenation of aniline derivatives can form haloacetonitriles and other large-molecule DBPs, which are of toxicological concern. nih.gov This highlights a critical challenge: understanding and mitigating the environmental impact of halogenated anilines.
In synthetic chemistry, a major trend is the development of novel and more powerful halogenating reagents. Recently, N-X anomeric amides have been introduced as a new class of electrophilic halogenating agents that can functionalize otherwise unreactive compounds under mild conditions. nih.gov This addresses the ongoing challenge of achieving selective halogenation, especially in complex molecules where multiple reactive sites exist.
Key challenges in the field include:
Regioselectivity: Controlling the position of substitution during electrophilic aromatic substitution reactions on the aniline ring remains a significant hurdle, as the existing groups have competing directing effects.
Green Chemistry: Many traditional synthesis methods for nitroanilines involve harsh conditions and toxic reagents, such as fuming nitric acid and organic solvents. magritek.com Developing more environmentally benign synthetic routes is a pressing need.
Byproduct Formation: The synthesis and reactions of halogenated anilines can lead to the formation of numerous byproducts, complicating purification and reducing yields. nih.govsci-hub.st
Toxicity and Environmental Fate: The potential for certain halogenated anilines to act as precursors to harmful disinfection byproducts necessitates further research into their environmental behavior and toxicological profiles. nih.gov
Prospects for Advanced Computational Design and Mechanistic Understanding
Computational chemistry is poised to revolutionize the study and application of halogenated nitroanilines. Advanced computational methods offer powerful tools for predicting molecular properties, elucidating reaction mechanisms, and designing novel compounds and synthetic pathways in silico, which can significantly reduce the time and resources spent on experimental work. rsc.org
One of the most promising prospects is the use of machine learning (ML) and artificial intelligence (AI) to accelerate the discovery and optimization process. pnnl.gov Researchers are developing graph neural networks (GNNs) and other ML models to predict chemical properties and reactivity with high accuracy at a lower computational cost than traditional methods. pnnl.govmit.edu This approach can be used to screen vast libraries of virtual compounds to identify candidates with desired characteristics, guiding experimental efforts toward the most promising molecules. mit.edu
Computational studies are also critical for achieving a deep mechanistic understanding of the complex reactions involving halogenated nitroanilines. rsc.org For instance, density functional theory (DFT) calculations can be employed to:
Elucidate Reaction Pathways: Map out the energy landscapes of reactions to understand how different products are formed and identify the factors controlling selectivity. rsc.org
Analyze Non-covalent Interactions: Investigate the role of halogen bonding and other subtle interactions in influencing the binding affinity of these molecules to biological targets.
Optimize Catalytic Systems: Design more efficient and selective catalysts for transformations such as cross-coupling and reduction reactions. rsc.org
The synergy between computational modeling and experimental synthesis creates a powerful feedback loop. rsc.orghpcwire.com Computational predictions can guide experimental design, while experimental results provide crucial data for refining and improving the accuracy of computational models. pnnl.gov This integrated approach will be instrumental in overcoming challenges like regioselectivity and in designing next-generation materials and drug candidates based on the halogenated nitroaniline scaffold.
Table 2: Computational Approaches in Halogenated Nitroaniline Chemistry
| Computational Method | Application Area | Potential Impact | Reference |
|---|---|---|---|
| Machine Learning (e.g., GNNs) | Property prediction, high-throughput screening. | Accelerates discovery of new molecules with desired properties; reduces computational cost. pnnl.gov | pnnl.govmit.edu |
| Density Functional Theory (DFT) | Mechanistic studies, reaction pathway analysis. | Provides detailed understanding of reaction selectivity and helps optimize reaction conditions. rsc.org | rsc.orgrsc.org |
| Hardware-Software Co-design | Training of ML models. | Improves the speed and efficiency of training complex models for chemical prediction. pnnl.gov | pnnl.gov |
| Hybrid QM/MM Methods | Enzyme-catalyzed reactions, biological systems. | Enables the study of molecular interactions within complex biological environments. | N/A |
Future Directions in Green Synthetic Methodologies and Industrial Applications
The future development of this compound and its analogues is intrinsically linked to the adoption of green and sustainable chemical practices, as well as the expansion of their industrial applications. A primary goal is to move away from traditional synthetic methods that are often inefficient and environmentally harmful. sci-hub.stgoogle.com
Future research in green synthetic methodologies will likely focus on several key areas:
Catalytic Reductions: The reduction of the nitro group is a fundamental step in the utilization of these intermediates. Developing highly selective and reusable heterogeneous catalysts that can efficiently reduce the nitro group without affecting halogen substituents or other sensitive functionalities is a major industrial goal. sci-hub.st
Solvent-Free or Green Solvent Reactions: Replacing hazardous organic solvents with water or employing solvent-free reaction conditions is a critical aspect of green chemistry. nbinno.com Research into aqueous-medium synthesis, such as the bromination of 4-nitroaniline (B120555) using bromide-bromate salts, provides a template for future developments. nbinno.com
Flow Chemistry: The use of continuous flow reactors offers significant advantages over batch processing, including improved safety, better heat and mass transfer, higher yields, and the potential for easier scale-up. nih.gov Applying flow chemistry to the nitration, halogenation, and reduction steps in the synthesis of these compounds could lead to more efficient and safer industrial production.
Alternative Energy Sources: Exploring the use of microwave irradiation or sonochemistry to drive reactions can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.
In terms of industrial applications , the versatility of the halogenated nitroaniline scaffold suggests potential for growth beyond their current uses:
Pharmaceuticals: While already used as intermediates, the unique substitution pattern of compounds like this compound could be leveraged to develop new active pharmaceutical ingredients (APIs). The fluorine atom, in particular, is often incorporated into drug candidates to improve metabolic stability and binding affinity.
Materials Science: The chromophoric properties of nitroanilines make them candidates for the development of new functional materials, such as nonlinear optical (NLO) materials, advanced polymers, and new classes of dyes and pigments with enhanced properties. evitachem.com
Agrochemicals: Further exploration of these compounds as building blocks for novel pesticides and herbicides with improved efficacy and environmental profiles is a promising avenue for research. evitachem.com
Ultimately, the successful future of these compounds in industry will depend on the development of cost-effective, safe, and environmentally sustainable manufacturing processes that can deliver high-purity materials for these advanced applications. researchgate.net
Q & A
How can researchers optimize the regioselectivity of nitration and bromination steps during the synthesis of 3-Bromo-5-fluoro-2-nitroaniline?
Answer:
Regioselectivity in nitration and bromination is influenced by directing groups and reaction conditions. For example, the nitro group (-NO₂) is a strong meta-director, while fluorine can act as an ortho/para-director depending on the reaction medium. To achieve the desired substitution pattern (3-Br, 5-F, 2-NO₂):
- Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to favor nitration at the 2-position of the aniline ring, guided by the fluorine substituent’s ortho-directing effect .
- Bromination : Employ FeBr₃ as a catalyst in a non-polar solvent (e.g., CCl₄) to direct bromine to the 3-position, leveraging the meta-directing influence of the nitro group .
Advanced Tip : Computational tools (DFT calculations) can predict electron density maps to rationalize regioselectivity .
What analytical techniques are most effective for confirming the structure of this compound, and how are spectral contradictions resolved?
Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). The fluorine atom induces splitting patterns in adjacent protons, while bromine’s electronegativity deshields nearby carbons .
- Mass Spectrometry (HRMS) : Confirm molecular weight (M.W. = 235.98 g/mol) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Identify characteristic stretches (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Conflict Resolution : If NMR data conflicts with expected splitting (e.g., due to unexpected coupling with fluorine), use decoupling experiments or compare with analogs like 5-Bromo-4-fluoro-2-methylaniline .
How can researchers design experiments to evaluate the biological activity of this compound while minimizing false positives?
Answer:
- In-Vitro Assays : Use cell viability tests (MTT assay) with appropriate controls (e.g., untreated cells, solvent-only controls) to assess cytotoxicity .
- Targeted Studies : Screen for specific enzyme inhibition (e.g., kinases) using fluorogenic substrates to reduce off-target effects.
- Dose-Response Curves : Validate activity across multiple concentrations (1–100 µM) to confirm dose dependency .
Advanced Consideration : Pair with metabolomic profiling to identify unintended pathways affected by the compound .
What methodologies are recommended for analyzing discrepancies between computational predictions and experimental reactivity data for this compound?
Answer:
- Step 1 : Re-validate computational models (e.g., DFT or molecular docking) using higher-level basis sets or solvation models.
- Step 2 : Perform kinetic studies (e.g., reaction progress monitoring via HPLC) to identify intermediates not accounted for in simulations .
- Step 3 : Compare with structurally similar compounds (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid) to isolate substituent effects .
How can cross-coupling reactions be integrated into derivatization strategies for this compound?
Answer:
The bromine atom at the 3-position is amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O to introduce aryl groups at the 3-position .
- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos to install amine functionalities, enabling access to complex heterocycles .
Note : The nitro group may require protection (e.g., reduction to NH₂ followed by Boc protection) to prevent side reactions .
What experimental strategies mitigate byproduct formation during the synthesis of this compound?
Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., di-brominated products or over-nitrated derivatives).
- Optimization :
- Reduce bromination time to prevent di-substitution.
- Use dilute nitration conditions to avoid polysubstitution .
Advanced Approach : Design a flow chemistry setup to enhance mixing and control exothermic reactions .
How do substituent effects (Br, F, NO₂) influence the electronic properties and stability of this compound?
Answer:
- Electron-Withdrawing Effects : The nitro group decreases electron density at the ring, making it less reactive toward electrophilic substitution.
- Fluorine’s Impact : The fluorine atom increases ring stability via resonance and inductive effects, directing subsequent reactions to specific positions .
- Bromine’s Role : Acts as a leaving group in cross-coupling reactions while slightly deactivating the ring .
Experimental Validation : Cyclic voltammetry can quantify redox potentials influenced by substituents .
What computational tools are effective for studying the reaction mechanisms involving this compound?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for nitration/bromination steps.
- Molecular Dynamics (MD) : Simulate solvation effects in reactions (e.g., solvent polarity’s role in regioselectivity) .
- Docking Studies : Predict binding affinities for biological targets using AutoDock Vina .
How can researchers integrate spectroscopic and crystallographic data to resolve ambiguities in structural assignments?
Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions. Compare with predicted NMR shifts using software (e.g., ACD/Labs) .
- Overlay Analysis : Align experimental and computed IR/Raman spectra to validate functional groups .
What are the best practices for handling and storing this compound to ensure stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
